molecular formula C13H14N2O2 B1468642 1-(2-Cyanobenzyl)pyrrolidine-3-carboxylic acid CAS No. 1411228-80-2

1-(2-Cyanobenzyl)pyrrolidine-3-carboxylic acid

Cat. No.: B1468642
CAS No.: 1411228-80-2
M. Wt: 230.26 g/mol
InChI Key: XJTMRIPDOYWSFS-UHFFFAOYSA-N
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Description

1-(2-Cyanobenzyl)pyrrolidine-3-carboxylic acid is a chemical compound of interest in medicinal chemistry and organic synthesis, featuring a pyrrolidine ring substituted with a carboxylic acid and a 2-cyanobenzyl group. The pyrrolidine scaffold is a versatile and saturated nitrogen heterocycle widely used in drug discovery. Its three-dimensional, non-planar structure allows for extensive exploration of pharmacophore space and contributes favorably to the stereochemistry and physicochemical properties of potential drug candidates, often improving solubility and other ADME characteristics . The presence of the carboxylic acid functional group (-COOH) makes this compound a valuable building block in organic synthesis. Carboxylic acids are pivotal in numerous reactions, most notably in forming amide and ester bonds, which are fundamental linkages in the construction of peptides, synthetic polymers, and diverse small molecules . Researchers can utilize this functional group for coupling with amines or other nucleophiles to generate novel compound libraries . The 2-cyanobenzyl moiety can act as a key pharmacophore or a synthetic handle for further structural modification. Compounds featuring a pyrrolidine ring attached to a benzylamine moiety have demonstrated high biological activity and specificity, particularly as antagonists for endothelial (ET) receptors, highlighting the therapeutic potential of this structural class . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-[(2-cyanophenyl)methyl]pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c14-7-10-3-1-2-4-11(10)8-15-6-5-12(9-15)13(16)17/h1-4,12H,5-6,8-9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJTMRIPDOYWSFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(=O)O)CC2=CC=CC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Enantioselective Hydrogenation and Halogenated Pyrrolidinecarboxylic Acids (Patent US8344161B2)

  • This method involves preparing pyrrolidine-3-carboxylic acids bearing halogenated aryl substituents, which can be adapted for cyanobenzyl analogs.
  • The process includes the hydrogenation of prochiral precursors under moderate conditions, yielding high enantiomeric purity and good yields.
  • Typical conditions: use of trifluoroacetic acid, dichloromethane solvent, and sodium hydroxide for workup.
  • Example: Reaction of (3,4-dichloro-phenyl)-propynoic acid ethyl ester with chlorine and subsequent hydrolysis yields the carboxylic acid derivative with good yield (83%).

Alkylation of Pyrrolidine-3-carboxylic Acid Derivatives (Patent EP0168607A1)

  • Pyrrolidine-3-carboxylic acid derivatives can be alkylated at the nitrogen using alkyl halides.
  • Suitable solvents include protic organic solvents such as methanol, ethanol, isopropanol, or tert-butanol.
  • Reaction temperatures range from room temperature to the boiling point of the solvent (typically 60 °C to solvent boiling point) for short reaction times and good yields.
  • Alkylating agents include 2-cyanobenzyl chloride, which introduces the cyanobenzyl group at the nitrogen.
  • Workup involves adjusting pH and precipitating the product.

Michael Addition and Functionalization

  • Michael addition of carboxylate-substituted enones with nitroalkanes followed by functionalization steps can be used to build the pyrrolidine ring and introduce substituents.
  • Industrial methods may employ chloroacetylation and amidation steps to install the cyanobenzyl group and carboxylic acid functionalities.

1,3-Dipolar Cycloaddition Using Azomethine Ylides

  • Formation of the pyrrolidine core via 1,3-dipolar cycloaddition of azomethine ylides generated from α-amino acids and aldehydes.
  • Typically performed in solvents such as toluene or DMF under heating.
  • This method allows for the stereoselective synthesis of pyrrolidine derivatives, which can be further functionalized to introduce the cyanobenzyl substituent.

Comparative Table of Preparation Methods

Method Key Steps Solvents/Conditions Advantages Yield & Purity
Enantioselective Hydrogenation Hydrogenation of prochiral precursors, hydrolysis CH2Cl2, trifluoroacetic acid, NaOH, room temp High enantiomeric purity, moderate conditions Up to 83% yield, high purity
Alkylation of Pyrrolidinecarboxylic Acid Alkylation with 2-cyanobenzyl chloride Protic solvents (MeOH, EtOH), 60 °C to reflux Straightforward, scalable Good yields, controllable
Michael Addition + Functionalization Michael addition, chloroacetylation, amidation Various, industrial scale Suitable for bulk synthesis Industrially viable
1,3-Dipolar Cycloaddition Azomethine ylide cycloaddition Toluene or DMF, heating Stereoselective ring formation Moderate to good yields

Detailed Research Findings and Notes

  • The enantioselective hydrogenation method provides a cost-effective and scalable route with excellent stereochemical control, crucial for pharmaceutical applications.
  • Alkylation using 2-cyanobenzyl chloride is a reliable method for introducing the cyanobenzyl substituent, with solvent choice and temperature influencing reaction rate and yield.
  • Industrial synthesis often combines Michael addition and subsequent functionalization to achieve the target compound at scale, balancing cost and purity.
  • The 1,3-dipolar cycloaddition approach is valuable for synthesizing pyrrolidine cores with defined stereochemistry, which can be further modified to install the cyanobenzyl group.
  • Reaction workups typically involve pH adjustments to precipitate the acid form, washing with organic solvents, and drying under vacuum to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Cyanobenzyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitrile group to other functional groups such as amines.

    Substitution: The compound can undergo substitution reactions where the cyanobenzyl group or other substituents are replaced with different groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents such as halides or organometallic compounds are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

Scientific Research Applications of 1-(2-Cyanobenzyl)pyrrolidine-3-carboxylic acid

This compound is a chemical compound that features a pyrrolidine ring substituted with both a cyanobenzyl group and a carboxylic acid group. This compound is utilized in scientific research across chemistry, biology, medicine, and industry.

Applications

  • Chemistry It serves as a building block in the synthesis of complex molecules, particularly in the creation of pharmaceuticals and agrochemicals.
  • Biology The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
  • Medicine There is ongoing research exploring its potential as a therapeutic agent for various diseases.
  • Industry It is used in the production of fine chemicals and as an intermediate in organic synthesis.

Anticancer Activity

In vitro assays on human cancer cell lines, such as A549 (lung adenocarcinoma), have demonstrated that this compound can significantly reduce cell viability compared to control groups. The mechanism may involve the induction of apoptosis, as evidenced by increased caspase-3 activity in treated cells.

Study 1: Anticancer Activity Assessment
A study assessed the cytotoxic effects of various pyrrolidine derivatives, including this compound, on A549 cells. The results indicated a dose-dependent reduction in cell viability. The IC50 values suggest significant potency compared to established chemotherapeutics like cisplatin.

CompoundIC50 (µM)Cell Line
This compound25A549 (lung)
Cisplatin10A549 (lung)

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary data suggest that it may inhibit the growth of certain bacterial strains, although specific mechanisms and efficacy levels require further exploration. These findings suggest its potential as a candidate for development into antimicrobial agents.

Neurological Implications

Emerging evidence suggests that this compound may interact with neurological pathways, potentially acting as a neuroprotective agent. Studies focusing on metalloprotease inhibition indicate that similar pyrrolidine derivatives can modulate pathways associated with neurodegenerative diseases.

Chemical Reactivity and Mechanism of Action

Mechanism of Action

The mechanism of action of 1-(2-Cyanobenzyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural Features and Molecular Properties

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Functional Groups
1-(2-Cyanobenzyl)pyrrolidine-3-carboxylic acid 2-Cyanobenzyl (N) C₁₃H₁₃N₂O₂* ~230.28 -CN, -COOH
1-Benzyl-pyrrolidine-3-carboxylic acid Benzyl (N) C₁₂H₁₅NO₂ 221.25 -COOH
1-(3-Methoxybenzyl)pyrrolidine-3-carboxylic acid 3-Methoxybenzyl (N) C₁₃H₁₇NO₃ 235.28 -OCH₃, -COOH
1-(2-Chlorobenzyl)-pyrazolo[3,4-b]pyridine-4-carboxylic acid 2-Chlorobenzyl (N) C₂₁H₁₆ClN₃O₂ 378.83 -Cl, -COOH
5-(4-Methoxybenzyl)-pyrrolidine-3-carboxylic acid 4-Methoxybenzyl (C5) C₁₃H₁₇NO₃ 235.28 -OCH₃, -COOH
(R)-1-Cbz-pyrrolidine-3-carboxylic acid Carbobenzyloxy (N) C₁₃H₁₅NO₄ 249.26 -Cbz (protecting group), -COOH

*Inferred based on structural analogs.

Key Observations :

  • Substituent Effects: The 2-cyanobenzyl group in the target compound is distinct from electron-donating groups (e.g., methoxy in ) and halogens (e.g., chlorine in ). The -CN group increases electrophilicity and may improve metabolic stability compared to -OCH₃ or -Cl .
  • Positional Influence : Substitution at the pyrrolidine nitrogen (N-benzyl) vs. the 5-position (C5-benzyl) affects bioactivity. For example, 5-(4-methoxybenzyl) analogs exhibit anticonvulsant activity (84–100% seizure protection), while N-substituted derivatives may target different pathways .

Key Observations :

  • Electron-Donating Groups Enhance Activity : Methoxy-substituted analogs (e.g., 4b) show superior anticonvulsant activity compared to ethoxy or propoxy derivatives, highlighting the role of electron donation in bioactivity .
  • Target Compound’s Potential: The 2-cyanobenzyl group’s electron-withdrawing nature may reduce anticonvulsant efficacy compared to methoxy analogs but could improve selectivity for other targets, such as proteases or GPCRs .

Key Observations :

  • Synthetic Accessibility : N-Alkylation with benzyl halides is a common strategy for pyrrolidine derivatives, as seen in .

Stereochemical Considerations

Stereochemistry significantly impacts bioactivity. For example:

  • (3R,4R)-1-Boc-4-trifluoromethyl-pyrrolidine-3-carboxylic acid () highlights the importance of absolute configuration in protease inhibitor design .
  • The target compound’s activity could vary between enantiomers, though stereochemical data are unavailable in the evidence.

Biological Activity

Overview

1-(2-Cyanobenzyl)pyrrolidine-3-carboxylic acid is a pyrrolidine derivative that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is structurally characterized by a pyrrolidine ring with a carboxylic acid functional group and a cyanobenzyl substituent, which may influence its interaction with biological targets.

The chemical structure of this compound can be represented as follows:

C12H14N2O2\text{C}_{12}\text{H}_{14}\text{N}_{2}\text{O}_2

This compound's unique structure allows it to participate in various chemical reactions, including:

  • Oxidation : Can be oxidized to form corresponding ketones or carboxylic acids.
  • Reduction : Capable of undergoing reduction to yield alcohols or amines.
  • Substitution : The cyanobenzyl group can undergo nucleophilic substitution reactions.

Anticancer Properties

Recent studies have indicated that this compound exhibits anticancer activity . In vitro assays conducted on human cancer cell lines, such as A549 (lung adenocarcinoma), demonstrated that the compound reduced cell viability significantly when compared to control groups. The mechanism appears to involve the induction of apoptosis, as evidenced by increased caspase-3 activity in treated cells .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties . Preliminary data suggest that it may inhibit the growth of certain bacterial strains, although specific mechanisms and efficacy levels require further exploration. These findings position it as a candidate for development into antimicrobial agents .

Neurological Implications

In addition to its anticancer and antimicrobial properties, there is emerging evidence that this compound may interact with neurological pathways, potentially serving as a neuroprotective agent. Studies focusing on metalloprotease inhibition indicate that similar pyrrolidine derivatives can modulate pathways associated with neurodegenerative diseases .

Study 1: Anticancer Activity Assessment

A study involving various pyrrolidine derivatives, including this compound, assessed their cytotoxic effects on A549 cells. The results indicated a dose-dependent reduction in cell viability with IC50 values suggesting significant potency compared to established chemotherapeutics like cisplatin .

CompoundIC50 (µM)Cell Line
This compound25A549 (lung)
Cisplatin10A549 (lung)

Study 2: Antimicrobial Efficacy

In vitro tests showed that the compound exhibited varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. Further investigations are needed to elucidate the specific mechanisms involved and optimize its structure for enhanced activity .

Q & A

Q. What are the standard synthetic routes for 1-(2-Cyanobenzyl)pyrrolidine-3-carboxylic acid, and which reaction conditions (e.g., catalysts, solvents) are critical for achieving high yields?

Methodological Answer: Synthesis typically involves condensation of 2-cyanobenzyl derivatives with pyrrolidine precursors, followed by carboxylation. Key steps include:

  • Catalysts : Palladium or copper catalysts for cross-coupling reactions (e.g., forming the cyanobenzyl-pyrrolidine bond) .
  • Solvents : Polar aprotic solvents like dimethylformamide (DMF) or toluene for improved solubility and reaction efficiency .
  • Temperature : Controlled heating (80–120°C) to avoid decomposition of the cyanobenzyl group.
  • Purification : Column chromatography or recrystallization to isolate the product.
    Critical parameters to monitor: pH (for carboxylation), reaction time, and exclusion of moisture to prevent hydrolysis of the nitrile group .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a combination of:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the presence of the cyanobenzyl moiety (aromatic protons at ~7.5 ppm) and pyrrolidine ring protons (2.5–3.5 ppm) .
  • HPLC : Reverse-phase chromatography with UV detection (λ = 220–250 nm) to assess purity (>95%) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (C13_{13}H14_{14}N2_2O2_2; theoretical MW: 230.27 g/mol).
  • X-ray Crystallography : For absolute stereochemical confirmation if chiral centers are present .

Q. What are the recommended storage conditions and stability considerations for this compound under laboratory settings?

Methodological Answer:

  • Storage : In airtight containers under inert gas (argon/nitrogen) at 2–8°C to prevent oxidation or hydrolysis of the nitrile group .
  • Stability : Monitor for color changes (yellowing indicates degradation). Avoid prolonged exposure to light or humidity.
  • Handling : Use desiccants in storage vials and conduct stability tests under accelerated conditions (e.g., 40°C/75% RH for 4 weeks) .

Advanced Research Questions

Q. How can computational chemistry guide the design of novel derivatives or optimize reaction pathways for this compound?

Methodological Answer:

  • Reaction Path Search : Use quantum mechanical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways for functionalization .
  • Molecular Dynamics : Simulate solvent effects and steric hindrance to predict regioselectivity in substitution reactions.
  • Machine Learning : Train models on existing reaction datasets to propose optimal conditions (e.g., solvent-catalyst combinations) .
    Example: ICReDD’s workflow integrates computational predictions with experimental validation, reducing trial-and-error cycles by 60% .

Q. What strategies resolve contradictions in reported reaction yields or stereochemical outcomes during synthesis?

Methodological Answer:

  • Design of Experiments (DoE) : Apply factorial designs to systematically test variables (e.g., temperature, catalyst loading) and identify interactions .
  • Statistical Analysis : Use ANOVA to determine significant factors affecting yield or stereoselectivity.
  • Mechanistic Studies : Probe reaction intermediates via in situ IR spectroscopy or trapping experiments to clarify competing pathways .
    Example: A 2k^k factorial design revealed that solvent polarity (DMF vs. toluene) significantly impacts stereochemical outcomes in analogous pyrrolidine derivatives .

Q. What in vitro or in vivo models are appropriate for evaluating the biological activity of this compound?

Methodological Answer:

  • Enzyme Assays : Test inhibition of proline-specific enzymes (e.g., prolyl hydroxylases) due to the pyrrolidine-carboxylic acid scaffold .
  • Cell-Based Models : Use cancer cell lines (e.g., HeLa) to assess cytotoxicity, leveraging the cyanobenzyl group’s potential as a hydrogen-bond acceptor.
  • ADME Studies : Evaluate metabolic stability in liver microsomes, focusing on esterase-mediated hydrolysis of the carboxylic acid group .
  • Molecular Docking : Simulate interactions with target proteins (e.g., kinases) to prioritize derivatives for synthesis .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Cyanobenzyl)pyrrolidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(2-Cyanobenzyl)pyrrolidine-3-carboxylic acid

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